molecular formula C15H19NO4 B15311749 2-(1-(Tert-butoxycarbonyl)indolin-5-yl)acetic acid

2-(1-(Tert-butoxycarbonyl)indolin-5-yl)acetic acid

Cat. No.: B15311749
M. Wt: 277.31 g/mol
InChI Key: GUMIYGDTECAAFK-UHFFFAOYSA-N
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Description

2-(1-(Tert-butoxycarbonyl)indolin-5-yl)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

The synthesis of 2-(1-(Tert-butoxycarbonyl)indolin-5-yl)acetic acid typically involves several steps:

    Starting Material: The synthesis begins with the preparation of indole or indoline derivatives.

    Protection: The amine group on the indoline is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Acylation: The protected indoline is then acylated with bromoacetic acid or its derivatives to introduce the acetic acid moiety.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

2-(1-(Tert-butoxycarbonyl)indolin-5-yl)acetic acid can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the Boc group can be replaced with other functional groups using reagents like trifluoroacetic acid.

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Scientific Research Applications

2-(1-(Tert-butoxycarbonyl)indolin-5-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its indole core.

    Chemical Biology: It serves as a building block in the synthesis of probes and molecular tools for studying biological pathways.

    Industrial Applications: The compound is used in the development of agrochemicals and dyes due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)indolin-5-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The indole core can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. The Boc group can be removed to expose the active amine, which can further interact with biological molecules.

Comparison with Similar Compounds

2-(1-(Tert-butoxycarbonyl)indolin-5-yl)acetic acid can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-Methoxyindole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its Boc protecting group, which provides stability and allows for selective reactions in synthetic pathways.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-5-yl]acetic acid

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-11-8-10(9-13(17)18)4-5-12(11)16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18)

InChI Key

GUMIYGDTECAAFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)CC(=O)O

Origin of Product

United States

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